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molecular formula C14H20N2S B8660832 2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE CAS No. 56717-29-4

2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE

Cat. No. B8660832
M. Wt: 248.39 g/mol
InChI Key: ZBFYHZDSGMEHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000142

Procedure details

By the method described in Example 11 using di-isopropylamine (4.45 ml 0.03 mol) in benzene (50 ml), n-butyl lithium solution (9% w/v, 13.5 g, 0.03 mol), 2-butyl-5,6,7,8-tetrahydroquinoline (6 g, 0.03 mol) and trimethylsilyl isothiocyanate (4.45 ml 0.033 mol) was obtained 2-butyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (1.2g, 15%) m.p. 54-6° C. (Found: C, 68.0; H, 8.4; N, 11.2. C14H20N2S requires C, 67.8; H, 8.1; N, 11.3%).
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
2-butyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
4.45 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([C:17]1[CH:26]=[CH:25][C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[N:18]=1)[CH2:14][CH2:15][CH3:16].C[Si]([N:31]=[C:32]=[S:33])(C)C>C1C=CC=CC=1>[CH2:13]([C:17]1[CH:26]=[CH:25][C:24]2[CH2:23][CH2:22][CH2:21][CH:20]([C:32](=[S:33])[NH2:31])[C:19]=2[N:18]=1)[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
4.45 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
2-butyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Smiles
C(CCC)C1=NC=2CCCCC2C=C1
Step Four
Name
Quantity
4.45 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NC=2C(CCCC2C=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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